molecular formula C18H17BrN2O2 B6040055 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide

货号 B6040055
分子量: 373.2 g/mol
InChI 键: QITNUKNTGLQZKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide, also known as BRAF inhibitor, is a small molecule drug that inhibits the activity of the BRAF protein. The BRAF protein is a kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth and differentiation. Abnormal activation of the MAPK pathway has been implicated in the development of various cancers, including melanoma, colorectal cancer, and thyroid cancer. BRAF inhibitors have shown promising results in preclinical and clinical studies as a targeted therapy for these cancers.

作用机制

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors bind to the ATP-binding site of the 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide protein and inhibit its kinase activity. This leads to inhibition of the MAPK pathway and downstream signaling, which results in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors have been shown to have selective activity against cancer cells with 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide mutations, while sparing normal cells. This selectivity is due to the dependence of cancer cells on the MAPK pathway for survival and proliferation. 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors have also been shown to have immunomodulatory effects, which may contribute to their anti-tumor activity.

实验室实验的优点和局限性

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors have several advantages for lab experiments, including their specificity for 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide-mutant cancer cells and their ability to inhibit the MAPK pathway. However, their limitations include the development of resistance and the potential for off-target effects.

未来方向

For research on 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors include the development of combination therapies to overcome resistance, the identification of biomarkers to predict response to therapy, and the investigation of the immunomodulatory effects of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors. Additionally, the development of more potent and selective 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors is an ongoing area of research.

合成方法

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide involves several steps, including the reaction of 6-bromoindole with 4-(2-hydroxyethyl)aniline to form an intermediate, which is then coupled with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

科学研究应用

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors have been extensively studied as a targeted therapy for various cancers, particularly melanoma. Clinical trials have shown that 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors can improve progression-free survival and overall survival in patients with 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide-mutant melanoma. However, resistance to 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide inhibitors remains a major challenge, and several mechanisms of resistance have been identified, including activation of alternative signaling pathways and mutations in the MAPK pathway.

属性

IUPAC Name

2-(6-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNUKNTGLQZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。